molecular formula C18H18N2O3S B2382795 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide CAS No. 313273-94-8

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2382795
CAS RN: 313273-94-8
M. Wt: 342.41
InChI Key: CKPZAXYMRMUGRU-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide, also known as JNJ-7925476, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2006 and has since been the focus of numerous scientific research studies.

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives have been synthesized and characterized for various purposes, including antimicrobial evaluation and docking studies. For instance, a study by Talupur et al. (2021) detailed the synthesis of thiophene-2-carboxamides for antimicrobial evaluation, showcasing the chemical versatility and potential biological applications of these compounds.

Molecular Docking and Biological Evaluation

  • Some derivatives have been evaluated for their biological activities through molecular docking studies. For example, derivatives synthesized from reactions involving arylidenemalononitriles and α,β-acetylenic esters have been structurally characterized to understand their interactions with biological targets Youssef (2009).

Chemical Reactions and Mechanistic Studies

  • Research into the reactions of similar compounds with various chemical reagents has led to the creation of novel benzothieno[2,3-d]pyrimidine derivatives, highlighting the compound's utility in synthesizing complex molecular structures with potential pharmacological interest Nowacki & Wojciechowski (2017).

Novel Syntheses and Antitumor Evaluation

  • Novel synthetic routes have been explored to create heterocyclic derivatives from the key precursor, showcasing significant antitumor activities. Shams et al. (2010) synthesized a variety of heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating their potential in cancer treatment research Shams et al. (2010).

Crystallography and Structural Analysis

  • Detailed crystallographic analysis of related compounds provides insights into their molecular structure, essential for understanding their chemical behavior and potential applications in material science and drug design Wang et al. (2014).

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-14-8-7-11(9-15(14)23-2)17(21)20-18-13(10-19)12-5-3-4-6-16(12)24-18/h7-9H,3-6H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPZAXYMRMUGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide

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